Product packaging for 3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine(Cat. No.:CAS No. 1190317-85-1)

3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine

Cat. No.: B1464838
CAS No.: 1190317-85-1
M. Wt: 231.48 g/mol
InChI Key: PCNBZQBBFVMANE-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190321-08-4) is a heterocyclic compound featuring a fused pyrrole-pyridine core with bromine and chlorine substituents at positions 3 and 6, respectively. This structure is part of the azaindole family, often utilized in medicinal chemistry due to its bioisosteric similarity to indole, enabling interactions with biological targets such as kinases . Its molecular formula is C₇H₄BrClN₂, with a molecular weight of 238.48 g/mol. The compound is primarily employed as a versatile intermediate in synthesizing pharmacologically active molecules, leveraging its halogen substituents for cross-coupling reactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClN2 B1464838 3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine CAS No. 1190317-85-1

Properties

IUPAC Name

3-bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-10-6-1-4(9)2-11-7(5)6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNBZQBBFVMANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265880
Record name 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190317-85-1
Record name 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190317-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C7_7H4_4BrClN2_2
  • Molecular Weight : 231.48 g/mol
  • CAS Number : 1190321-08-4
  • PubChem CID : 53412582

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, showcasing their potential as effective antibacterial agents compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, related compounds have been reported to have IC50_{50} values of approximately 0.04 µmol against COX-2 activity, comparable to established anti-inflammatory drugs such as celecoxib .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include halogenation and cyclization processes. The following table summarizes common synthetic routes:

StepReaction TypeReagents/ConditionsYield (%)
1HalogenationBr2_2, Cl2_2, UV light70
2CyclizationBase catalyst (e.g., NaOH)85
3PurificationColumn chromatography>90

Case Study 1: DYRK1A Inhibition

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capabilities of similar pyrrolo derivatives using the oxygen radical absorbance capacity (ORAC) assay. The results suggested that these compounds not only inhibited pro-inflammatory responses but also possessed significant antioxidant activity, indicating their dual role in disease modulation .

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals:
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that enhance biological activity and specificity towards molecular targets. Researchers have utilized it to develop compounds targeting fibroblast growth factor receptors (FGFRs), which are implicated in several cancers.

Anticancer Activity:
The compound has shown potential as an anticancer agent by inhibiting FGFRs. Studies indicate that it can effectively reduce cell proliferation and induce apoptosis in cancer cell lines. For instance, a derivative exhibited IC50 values of 7–712 nM against different FGFRs, demonstrating its potency in inhibiting tumor growth .

Biological Studies

Biological Activity Exploration:
Research has focused on the biological activities of 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine, including its anticancer, antimicrobial, and anti-inflammatory properties. Its interaction with specific enzymes and receptors makes it a candidate for further studies aimed at understanding its therapeutic potential.

Mechanism of Action:
The compound's mechanism primarily involves the inhibition of FGFR signaling pathways. By binding to these receptors, it blocks downstream signaling crucial for cell proliferation and survival, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Chemical Biology

Study of Biological Pathways:
In chemical biology applications, this compound is employed to study molecular interactions and biological pathways. Its ability to modulate specific targets provides insights into cellular processes and disease mechanisms.

Material Science

Synthesis of Novel Materials:
This compound is also utilized in material science for synthesizing novel materials with unique electronic and optical properties. Its distinct chemical structure contributes to the development of advanced materials for applications in electronics and photonics.

Case Study: Inhibition of FGFRs

In a notable study focusing on the inhibition of fibroblast growth factor receptors (FGFRs), this compound demonstrated effective binding to FGFR active sites. This interaction was correlated with decreased proliferation rates in various cancer cell lines, suggesting its viability as a therapeutic agent against tumors driven by aberrant FGFR signaling .

Case Study: Antimicrobial Properties

Another area of research explored the antimicrobial properties of this compound. Preliminary findings indicate that it may exhibit activity against certain bacterial strains; however, further studies are needed to fully elucidate its efficacy and mechanism of action in this context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[3,2-b]pyridine Core

3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine (CAS 1190320-37-6)
  • Molecular Formula : C₇H₄BrFN₂
  • Molecular Weight : 221.03 g/mol
  • Fluorine’s smaller size may improve metabolic stability compared to chlorine .
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1086064-46-1)
  • Molecular Formula : C₈H₇BrN₂
  • Molecular Weight : 211.06 g/mol
  • Key Differences : A methyl group at position 1 increases lipophilicity (logP ~2.5 vs. ~2.1 for the target compound), which may enhance membrane permeability but reduce aqueous solubility. The absence of chlorine limits further functionalization at position 6 .

Isomeric and Core Structure Variations

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5)
  • Molecular Formula : C₇H₄BrClN₂
  • Molecular Weight : 238.48 g/mol
  • Key Differences : The pyrrolo[2,3-b]pyridine isomer shifts the nitrogen positions, altering electronic distribution. This impacts binding affinity in kinase inhibitors; for example, pyrrolo[2,3-b]pyridines show higher selectivity for JAK2 compared to [3,2-b] analogs .
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
  • Molecular Formula : C₈H₅BrN₂O
  • Molecular Weight : 233.04 g/mol
  • Key Differences : The aldehyde group at position 3 introduces a reactive site for condensation or nucleophilic addition, enabling conjugation with amines or hydrazines. This contrasts with the bromo/chloro substituents in the target compound, which are better suited for Suzuki-Miyaura couplings .

Heterocycle Variations

3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
  • Core Structure : Pyrazolo[4,3-c]pyridine
  • Key Differences : The pyrazole ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. The tetrahydropyran group enhances solubility but may sterically hinder target binding .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine 1190321-08-4 C₇H₄BrClN₂ 238.48 Br (C3), Cl (C6) Kinase inhibitors, Suzuki intermediates
3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine 1190320-37-6 C₇H₄BrFN₂ 221.03 Br (C3), F (C6) Enhanced metabolic stability
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine 1190321-59-5 C₇H₄BrClN₂ 238.48 Br (C5), Cl (C6) JAK2-selective inhibitors
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine 1086064-46-1 C₈H₇BrN₂ 211.06 Br (C6), CH₃ (N1) Lipophilic prodrugs

Preparation Methods

Synthetic Routes for 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine

Starting Materials and General Strategy

The synthesis generally starts from substituted pyridine or pyrrolopyridine precursors, which are selectively functionalized to introduce the bromine and chlorine substituents at the desired positions. A common approach involves:

  • Construction of the pyrrolo[3,2-b]pyridine core via cyclization reactions.
  • Subsequent selective halogenation to install bromine at C3 and chlorine at C6.

Key Synthetic Steps

Step A: Formation of Pyrrolo[3,2-b]pyridine Core

  • The core scaffold can be synthesized via reductive cyclization of enamine intermediates derived from substituted nitropyridines.
  • For example, 5-bromo-2-methyl-3-nitropyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
  • This intermediate undergoes reductive cyclization using iron powder in acetic acid to yield the pyrrolo[3,2-b]pyridine nucleus.

Step B: Selective Halogenation

  • Electrophilic halogenation is employed to introduce bromine and chlorine substituents.
  • Bromination at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled temperature conditions.
  • Chlorination at the 6-position is often introduced earlier in the synthetic sequence or via direct chlorination using chlorine sources or chlorinating reagents.

Step C: Protection and Functional Group Manipulation

  • Protection of the pyrrole nitrogen (e.g., Boc protection) is sometimes necessary to facilitate selective cross-coupling reactions or halogenation without side reactions.
  • This protection also stabilizes intermediates during palladium-catalyzed cross-coupling or other functionalization steps.

Detailed Reaction Conditions and Catalysts

Step Reagents/Conditions Yield (%) Notes
Enamine formation 5-bromo-2-methyl-3-nitropyridine + DMF-DMA, room temp - Forms enamine intermediate
Reductive cyclization Fe powder, AcOH, reflux 60-70 Forms pyrrolo[3,2-b]pyridine core
Electrophilic bromination Br2 or NBS, CHCl3 or DCM, 0°C to RT 40-60 Selective bromination at C3
Chlorination Cl2 or other chlorinating agents, controlled temp Variable Chlorination at C6, sometimes pre-installed
Nitrogen protection Boc2O, base (e.g., triethylamine), DCM, RT 70-85 Protects pyrrole N for further reactions

Advanced Synthetic Techniques

  • Suzuki-Miyaura Cross-Coupling : To introduce aryl or heteroaryl substituents at halogenated positions, palladium-catalyzed Suzuki coupling is employed, often requiring nitrogen protection for optimal yields.
  • Continuous Flow Synthesis : Industrial scale preparation benefits from continuous flow reactors to improve reaction control, yield, and safety during halogenation steps.
  • Purification Methods : Recrystallization and chromatographic techniques (silica gel flash chromatography) are standard to achieve high purity.

Representative Synthetic Scheme Summary

Intermediate/Compound Key Reaction Reagents/Conditions Yield (%)
5-Bromo-2-methyl-3-nitropyridine Enamine formation DMF-DMA, RT -
Enamine intermediate Reductive cyclization Fe, AcOH, reflux 60-70
Pyrrolo[3,2-b]pyridine core Bromination Br2 or NBS, CHCl3, 0°C to RT 40-60
Brominated pyrrolo[3,2-b]pyridine Chlorination or pre-chlorinated Cl2 or chlorinating agents Variable
Protected pyrrolo[3,2-b]pyridine Boc protection Boc2O, base, DCM, RT 70-85

Literature and Patent Insights

  • A patent on related pyrrolo[2,3-b]pyridine derivatives describes bromination using bromine or NBS in organic solvents at controlled temperatures, followed by nitrogen protection with tosyl or Boc groups to facilitate further derivatization.
  • Recent research articles report the use of iron-mediated reductive cyclization for the pyrrolo[3,2-b]pyridine core formation, with subsequent electrophilic halogenation steps.
  • Industrial processes emphasize the use of carbamide peroxide and trifluoroacetic anhydride for oxidation steps in related pyridine derivatives, indicating potential oxidative halogenation strategies.

Analytical and Purity Considerations

  • Structural confirmation is achieved by NMR (proton and carbon), mass spectrometry, and chromatographic purity checks.
  • Halogenation regioselectivity is monitored by NMR chemical shifts and LC-MS.
  • Purity above 98% is typically required for pharmaceutical intermediates, achieved through recrystallization and silica gel chromatography.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Reductive cyclization Fe, AcOH, DMF-DMA Efficient core formation Requires careful control
Electrophilic bromination Br2 or NBS, low temp, organic solvents Selective halogenation Moderate yields, side reactions
Chlorination Cl2 or chlorinating agents Direct halogen introduction Regioselectivity challenges
Nitrogen protection (Boc/Tosyl) Boc2O or tosyl chloride, base Enables cross-coupling Additional synthetic step
Suzuki-Miyaura coupling Pd catalyst, boronic acids, base Versatile functionalization Requires protected intermediates
Continuous flow synthesis Automated reactors, controlled flow Scalable, reproducible Requires specialized equipment

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential halogenation of the pyrrolopyridine core. For bromination, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 20°C for 4 hours achieves high regioselectivity at the 3-position (yield: ~88%) . Chlorination can be performed using NaH as a base in DMF, followed by quenching with ice-cold acetic acid to stabilize intermediates. Purification via silica gel chromatography with gradients of dichloromethane (DCM) and methanol (MeOH) (e.g., 1:199 v/v) is critical for isolating the product . Optimization parameters include:

  • Temperature control : Reactions at 0°C minimize side reactions during base-sensitive steps.
  • Reagent stoichiometry : A 1:1 molar ratio of substrate to halogenating agent prevents over-substitution.
  • Workup : Sequential washing with saturated NaHCO₃ and brine removes acidic byproducts.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation and purity assessment:

  • ¹H/¹³C NMR : Assign peaks using δ values (e.g., pyrrole protons at ~6.5–7.5 ppm, pyridine carbons at ~120–150 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical for C₇H₄BrClN₂: 244.94 g/mol) with <0.5 ppm error .
  • Elemental Analysis : Validate C, H, N content (theoretical: C 34.11%, H 1.63%, N 11.36%) to confirm purity .
  • Melting Point : Sharp melting points (e.g., 200–201°C) indicate crystallinity and homogeneity .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation of the pyrrolopyridine scaffold be addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For example:

  • Bromination : NBS in DMF favors electrophilic attack at the electron-rich 3-position of the pyrrole ring due to resonance stabilization . Computational modeling (DFT) predicts reactivity trends by analyzing frontier molecular orbitals .
  • Chlorination : Use of bulky bases (e.g., NaH) directs chlorination to the 6-position by deprotonating the pyridine nitrogen, enhancing electrophilic substitution .
    Validation : Monitor reaction progress with TLC (Rf ~0.5 in DCM/MeOH) and compare retention times with known intermediates .

Q. What strategies mitigate decomposition or instability of this compound under ambient conditions?

Methodological Answer: Instability arises from sensitivity to light, moisture, and oxidation. Mitigation strategies include:

  • Storage : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of C-Br bonds .
  • Handling : Use anhydrous solvents (e.g., DMF, DCM) and gloveboxes for moisture-sensitive steps .
  • Stabilizers : Add 1% w/w of antioxidants like BHT (butylated hydroxytoluene) to solid samples .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Charge distribution : Identify nucleophilic/electrophilic sites (e.g., C-3 bromine as a Suzuki coupling site) .
  • Transition states : Simulate activation energies for Buchwald-Hartwig amination or Ullmann coupling .
    Experimental validation : Compare predicted vs. observed reaction rates using kinetic studies (e.g., GC-MS monitoring) .

Q. How do steric and electronic effects influence the compound’s utility in kinase inhibitor development?

Methodological Answer: The 3-Bromo-6-chloro substitution pattern enhances binding to ATP pockets in kinases by:

  • Steric effects : The bulky bromine at C-3 prevents non-specific interactions with hydrophobic residues .
  • Electronic effects : The electron-withdrawing chlorine at C-6 polarizes the pyridine ring, strengthening hydrogen bonds with catalytic lysines .
    Structure-Activity Relationship (SAR) : Test derivatives in enzymatic assays (e.g., IC₅₀ values against JAK2 or EGFR kinases) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine

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